Product packaging for Isoamyl salicylate(Cat. No.:CAS No. 87-20-7)

Isoamyl salicylate

Cat. No.: B1672214
CAS No.: 87-20-7
M. Wt: 208.25 g/mol
InChI Key: PMGCQNGBLMMXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Salicylate (B1505791) Research and Derivatization

The scientific journey of salicylates is rooted in ancient history, with early civilizations utilizing plants like the willow for their analgesic and antipyretic properties. nih.gov The active component in these natural remedies, salicin, was first isolated in the 1820s by Italian and French scientists. nih.govnih.gov This milestone paved the way for the chemical synthesis of salicylic (B10762653) acid, first achieved by the German chemist Gerland in 1852. nih.gov

The latter half of the 19th century saw a surge in the derivatization of salicylic acid to enhance its properties and explore new applications. nih.gov Since salicylic acid contains both a hydroxyl (-OH) and a carboxyl (-CO2H) group, it can be modified at either site. sci-int.comresearchgate.net The reaction of the hydroxyl group led to the famed synthesis of acetylsalicylic acid (ASA) by Frédéric Gerhardt in 1853 and its later refinement by Felix Hoffmann at Bayer in 1897. nih.govnih.gov Simultaneously, research into the esterification of the carboxyl group with various alcohols produced a range of esters with distinct characteristics. sci-int.com One of the earliest examples from this era of fine chemical synthesis is isoamyl salicylate, which was reportedly first used in a perfume in 1898. sciencemadness.org This exploration of salicylate esters marked a significant expansion from medicinal applications into the burgeoning fields of perfumery and flavor chemistry.

Significance of this compound as a Specific Salicylate Ester in Scientific Inquiry

This compound, also known as isopentyl salicylate, is the ester formed from the reaction of salicylic acid and isoamyl alcohol. cymitquimica.comelchemy.com It is a benzoate (B1203000) ester and a member of the phenol (B47542) family. nih.govchemicalbook.com In academic research, its significance is multifaceted. Primarily, it serves as a valuable model compound for studying esterification reactions and the synthesis of aromatic compounds. chemimpex.com

The compound is typically a colorless to pale yellow liquid with a characteristic pleasant, floral aroma. cymitquimica.comelchemy.com This distinct scent profile has made it a subject of interest not only for industrial applications in fragrances and cosmetics but also as a target molecule for synthetic chemistry research. elchemy.comchemimpex.com Investigations aim to develop efficient and novel synthetic routes, providing a practical framework for testing new catalysts and reaction methodologies. tandfonline.comrsc.org

Furthermore, this compound is of interest due to its natural occurrence. It has been identified in small amounts in various plants, including grapes, tea, Plumeria rubra, and Vanilla planifolia. nih.govfragranceconservatory.com Research has also suggested that plants may use the compound as a pheromone to warn neighboring plants about pathogens, adding a layer of ecological significance to its study. sci-int.com

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₂H₁₆O₃ cymitquimica.comelchemy.comnih.govchembk.com
Molecular Weight 208.25 g/mol elchemy.comnih.govchembk.com
Appearance Clear, colorless to pale yellow liquid cymitquimica.comelchemy.comchembk.com
Density 1.05 g/mL at 25°C chemicalbook.comchembk.com
Boiling Point 277-278 °C chemicalbook.comchembk.com
Refractive Index n20/D 1.507 chemicalbook.comchembk.com

| Solubility | Soluble in ethanol (B145695) and oil; limited solubility in water | cymitquimica.comchembk.com |

Overview of Research Trajectories for this compound

Academic research on this compound has predominantly followed two main trajectories: the development of synthetic methodologies and the investigation of its applications and properties.

The synthesis of this compound is a central theme in the relevant chemical literature. A primary and extensively studied method is the direct Fischer esterification of salicylic acid with isoamyl alcohol. sci-int.comresearchgate.net Research in this area focuses heavily on the choice of catalyst to improve reaction efficiency and yield. A variety of catalysts have been investigated, including:

Conventional liquid acids like sulfuric acid (H₂SO₄). sci-int.comresearchgate.net

Solid acid catalysts such as sodium hydrogen sulfate (B86663) (NaHSO₄), which has been shown to produce a salicylic acid esterification rate of approximately 97.8%. gychbjb.com

Novel catalysts like mesoporous titania solid superacids and SO₃H-functionalized Brønsted acidic ionic liquids (BAILs). rsc.orgresearchgate.net The latter have shown excellent catalytic activity and can be recovered and reused multiple times without a significant loss in performance. rsc.org

Another significant research avenue is the synthesis via transesterification. Studies have demonstrated the successful synthesis of this compound by transesterifying methyl salicylate with isoamyl alcohol. tandfonline.comconicet.gov.ar This method often employs basic catalysts, such as lithium hydroxide (B78521) (LiOH), and can be assisted by microwave irradiation to achieve high conversion rates, with reported yields of up to 98% in 4 hours. tandfonline.comconicet.gov.ar Research also explores optimizing reaction conditions, including temperature, the molar ratio of reactants, and reaction time, to maximize product yield and purity. gychbjb.comresearchgate.net For instance, one study using a cyclohexene (B86901) water-carrying agent reported a yield of 85.9%. chemsoc.org.cn

Beyond synthesis, research also touches upon its potential applications. While its use in the fragrance and flavor industries is well-established, some scientific studies have explored its inclusion in other formulations, such as insect repellents. chemimpex.com

Table 2: Comparison of Selected Catalytic Methods for this compound Synthesis

Synthesis Method Reactants Catalyst Key Findings/Reported Yield Source(s)
Direct Esterification Salicylic Acid + Isoamyl Alcohol Sulfuric Acid (H₂SO₄) Yield of 95% reported, but with product purity of 67.7%. sci-int.comresearchgate.net sci-int.comresearchgate.net
Direct Esterification Salicylic Acid + Iso-pentanol Sodium Hydrogen Sulfate Esterification rate of ~97.8% under optimal conditions. gychbjb.com
Direct Esterification Salicylic Acid + Isoamyl Alcohol Brønsted Acidic Ionic Liquids (BAILs) High catalytic activity; catalyst can be reused at least six times. rsc.org
Direct Esterification (Microwave) Salicylic Acid + Isoamyl Alcohol Sulfuric Acid (H₂SO₄) Esterification yield of 84.9% under optimal microwave conditions. researchgate.net

| Transesterification (Microwave) | Methyl Salicylate + Isoamyl Alcohol | Lithium Hydroxide (LiOH) | Yield of 98% achieved in 4 hours at 120°C. | tandfonline.comconicet.gov.ar |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B1672214 Isoamyl salicylate CAS No. 87-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-5-3-4-6-11(10)13/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGCQNGBLMMXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041655
Record name Isoamyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless oily liquid with a sweet herbaceous-green, slightly floral odour
Record name Benzoic acid, 2-hydroxy-, 3-methylbutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoamyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/735/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

277.00 to 278.00 °C. @ 760.00 mm Hg
Record name Isoamyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.145 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Isoamyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoamyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/735/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.046-1.055
Record name Isoamyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/735/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

87-20-7
Record name Isoamyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoamyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoamyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, 3-methylbutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoamyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M25E4ZMR0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoamyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Reaction Kinetics of Isoamyl Salicylate

Esterification Pathways for Isoamyl Salicylate (B1505791)

Esterification, the reaction between a carboxylic acid (salicylic acid) and an alcohol (isoamyl alcohol), is a fundamental method for producing isoamyl salicylate. The Fischer-Speier esterification, which utilizes acid catalysts, is the most prominent approach.

Fischer esterification is a reversible reaction that requires a catalyst to achieve practical reaction rates. ma.edumasterorganicchemistry.com The equilibrium can be shifted toward the product by using an excess of one reactant or by removing water as it forms. masterorganicchemistry.comi3awards.org.au

Concentrated sulfuric acid (H₂SO₄) is a classical and effective catalyst for the synthesis of this compound from salicylic (B10762653) acid and isoamyl alcohol. i3awards.org.augoogle.com Studies have shown that this method can produce high yields, although product purity can vary. In one study, refluxing a mixture of 20 g of salicylic acid and 42 ml of isoamyl alcohol with sulfuric acid as the catalyst at 132-135°C for 3 hours resulted in a 95% total yield, with the final product having a purity of 67.7175% as determined by Gas-Liquid Chromatography (GLC). sci-int.comresearchgate.net

Microwave irradiation has been employed to accelerate the reaction. Research using microwave-assisted synthesis has optimized the process, finding that a molar ratio of salicylic acid to isoamyl alcohol of 1:5, with 1.5 mL of sulfuric acid as the catalyst, a microwave power of 325 W, and an irradiation time of 40 minutes can achieve an esterification yield of 84.9%. researchgate.net

MethodReactant Ratio (Salicylic Acid:Isoamyl Alcohol)Catalyst AmountTemperature (°C)TimeYield (%)Reference
Conventional Reflux20g : 42mLNot specified132-1353 hours95 sci-int.comresearchgate.net
Microwave Irradiation1 : 5 (molar)1.5 mLN/A (325 W Power)40 minutes84.9 researchgate.net

Attempts to use other common mineral acids as catalysts for the direct esterification of salicylic acid with isoamyl alcohol have proven unsuccessful. In experiments where nitric acid (HNO₃) and hydrochloric acid (HCl) were substituted for sulfuric acid under identical reflux conditions (132-135°C for 3 hours), no reaction was observed, and this compound was not formed. sci-int.comresearchgate.net Similarly, using sodium hydrogen sulfate (B86663) (NaHSO₄) as a catalyst under the same conditions also resulted in no reaction. sci-int.comresearchgate.net

To overcome issues associated with corrosive liquid acids, research has focused on solid superacid catalysts, which are often more environmentally benign and easier to separate from the reaction mixture. google.com

Mesoporous Titanium Dioxide (TiO₂): A mesoporous titania solid superacid has been demonstrated as an effective catalyst for this compound synthesis. researchgate.net Optimization studies determined the ideal conditions to be a molar ratio of salicylic acid to isoamyl alcohol of 1:4, a catalyst amount of 1.6 g, a reaction time of 5 hours, and a temperature of 130°C. Under these conditions, a high yield of 94.6% was achieved. researchgate.netresearchgate.net

MCM-41-Based Catalysts: Mesoporous molecular sieves, such as MCM-41, are excellent support materials for catalysts due to their high surface area. ias.ac.inmdpi.comscielo.org.mx A solid superacid catalyst was prepared by loading titanium dioxide (TiO₂) onto an MCM-41 sieve, followed by treatment with sulfuric acid. google.com This heterogeneous catalyst yielded colorless this compound with a yield of over 93%. google.com A key advantage of this catalyst is its reusability; it can be used more than 10 times with only a minor decrease in catalytic activity. google.com The optimal reaction conditions involve a molar ratio of salicylic acid to isoamyl alcohol between 1:3.5 and 1:4.5, with the catalyst mass being 4% to 6% of the salicylic acid's mass. google.com

CatalystReactant Ratio (Salicylic Acid:Isoamyl Alcohol)Catalyst AmountTemperature (°C)TimeYield (%)Reference
Mesoporous TiO₂ Superacid1 : 4 (molar)1.6 g1305 hours94.6 researchgate.netresearchgate.net
TiO₂/MCM-41 Superacid1:3.5 - 1:4.5 (molar)4-6% of Salicylic Acid MassRefluxUntil water separation ceases>93 google.com

p-Toluenesulfonic acid (PTSA) is an organic-soluble strong acid used as a catalyst in various esterification reactions. spegroup.ruwikipedia.orgajgreenchem.com A kinetic study of the synthesis of this compound using PTSA as a homogeneous catalyst has been performed. researchgate.net The reaction was conducted at temperatures ranging from 368.15 K to 399.15 K (95°C to 126°C). The study varied the catalyst loading from 2% to 4% and the molar ratio of isoamyl alcohol to salicylic acid from 6:1 to 8:1. Under these conditions, conversions of salicylic acid exceeding 80% were achieved. researchgate.net

Reactant Ratio (Alcohol:Acid)Catalyst Loading (%)Temperature (K)Conversion (%)Reference
6:1 to 8:12 - 4368.15 - 399.15>80 researchgate.net

Transesterification is an alternative route to this compound, typically involving the reaction of methyl salicylate with isoamyl alcohol. niscpr.res.intandfonline.com This method can be catalyzed by either acids or bases. bohrium.com

Research into various catalysts has shown that basic catalysts are significantly more effective for this specific transesterification. tandfonline.comtandfonline.com While acid and neutral catalysts exhibited little to no catalytic activity, basic catalysts such as lithium hydroxide (B78521) (LiOH), calcium hydroxide (Ca(OH)₂), and sodium methoxide (B1231860) (MeONa) were found to be the most active. tandfonline.comtandfonline.com

The synthesis can be efficiently performed using microwave irradiation. tandfonline.com Under optimized microwave-assisted conditions at 120°C, with a methyl salicylate to isoamyl alcohol molar ratio of 1:4 and a 1 wt.% catalyst loading, conversions greater than 60% were obtained in 4 hours with Ca(OH)₂ and MeONa. tandfonline.com Using LiOH as the catalyst under these same conditions, an exceptional yield of 98% this compound was achieved in 4 hours. tandfonline.comtandfonline.com

Vapour-phase transesterification over solid acid catalysts has also been explored. At 200°C, a sulfated zirconia-silica (SO₄²⁻/ZrO₂-SiO₂) catalyst was found to be the most active, achieving a 63% conversion of methyl salicylate to this compound. niscpr.res.in

MethodReactantsCatalystCatalyst LoadTemperature (°C)TimeYield/Conversion (%)Reference
Microwave IrradiationMethyl Salicylate, Isoamyl Alcohol (1:4 molar)LiOH1 wt.%1204 hours98 (Yield) tandfonline.comtandfonline.com
Microwave IrradiationMethyl Salicylate, Isoamyl Alcohol (1:4 molar)Ca(OH)₂1 wt.%1204 hours>60 (Conversion) tandfonline.com
Microwave IrradiationMethyl Salicylate, Isoamyl Alcohol (1:4 molar)MeONa1 wt.%1204 hours>60 (Conversion) tandfonline.com
Vapour PhaseMethyl Salicylate, Isoamyl AlcoholSO₄²⁻/ZrO₂-SiO₂N/A200N/A63 (Conversion) niscpr.res.in

Transesterification Reactions for this compound

Transesterification of Methyl Salicylate with Isoamyl Alcohol

A prominent method for synthesizing this compound is through the transesterification of methyl salicylate with isoamyl alcohol. tandfonline.combohrium.com This process involves the exchange of the alcohol group of an ester with a different alcohol. The reaction is typically conducted in the presence of a catalyst to enhance the reaction rate and yield. tandfonline.com Key variables in this process include the choice of catalyst, reaction temperature, molar ratio of reactants, and the use of conventional heating versus microwave irradiation. tandfonline.comtandfonline.com

Catalyst Systems in Transesterification (Acid-Basic Catalysts)

The selection of a catalyst is critical in the transesterification process for producing this compound. Catalysts are broadly categorized into acidic, basic, and neutral types. Research indicates that basic catalysts are significantly more active and efficient for this particular reaction compared to acidic and neutral catalysts, which show minimal to no catalytic activity. tandfonline.comtandfonline.com

A study evaluating various catalysts with different acid-base properties found that basic catalysts such as calcium hydroxide (Ca(OH)₂), sodium methoxide (MeONa), and lithium hydroxide (LiOH) were the most effective. tandfonline.com In contrast, acidic catalysts like p-toluenesulfonic acid (PTSA) and phosphotungstic acid (FTA), and neutral catalysts such as aluminum chloride (AlCl₃) and titanium dioxide (TiO₂), demonstrated low catalytic activity. tandfonline.com The strength of the basic catalysts also plays a role, with super basic catalysts (H_ > 26) like LiOH, Ba(OH)₂, and MeONa showing high performance. tandfonline.com

Under optimized conditions using microwave irradiation at 120°C with a 1% wt. catalyst load, basic catalysts achieved significant conversions of methyl salicylate. tandfonline.com For instance, using LiOH as a catalyst can lead to an this compound yield of 98% within 4 hours. tandfonline.comtandfonline.com

Interactive Data Table: Catalyst Performance in Transesterification

CatalystCatalyst TypeMethyl Salicylate Conversion (4h, 120°C, MW)This compound Yield (4h, 120°C, MW)
LiOHBasic>60%98%
Ca(OH)₂Basic>60%-
MeONaBasic>60%-
PTSAAcidicLow-
AlCl₃NeutralLow-

Data sourced from a study on the transesterification of methyl salicylate. tandfonline.com

Alternative Synthetic Approaches

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted synthesis has emerged as a highly effective method for accelerating the production of this compound. bohrium.com This technique offers several advantages over conventional heating, including faster reaction times and potentially higher yields. researchgate.net For the transesterification of methyl salicylate with isoamyl alcohol, microwave irradiation has been shown to significantly enhance the reaction rate. tandfonline.com

Optimization of the reaction conditions is key to maximizing the yield. Factors such as the molar ratio of reactants, catalyst concentration, reaction time, and microwave power are crucial. researchgate.net In one study, the optimal conditions for the microwave-assisted synthesis via esterification of salicylic acid were found to be a molar ratio of salicylic acid to isoamyl alcohol of 1:5, 1.5 mL of sulfuric acid as a catalyst, a microwave power of 325 W, and an irradiation time of 40 minutes, resulting in a yield of 84.9%. researchgate.net Another study on transesterification under microwave irradiation at 120°C, with a 1:4 molar ratio of methyl salicylate to isoamyl alcohol and 1 wt. % of LiOH catalyst, achieved a 98% yield of this compound in 4 hours. tandfonline.com

The use of microwave irradiation in conjunction with basic catalysts like Ca(OH)₂, MeONa, and LiOH has proven to be particularly efficient. tandfonline.com

Water Fractionation Methods with Entraining Agents (e.g., Cyclohexene)

An alternative to traditional esterification is the use of water fractionation methods with an entraining agent. This technique is particularly useful for driving the reversible esterification reaction towards the product side by continuously removing the water formed during the reaction. Cyclohexene (B86901) can be employed as an effective water-carrying agent in the synthesis of this compound from salicylic acid and isoamyl alcohol. chemsoc.org.cn

In this method, the reaction mixture is heated, and the azeotrope of cyclohexene and water distills over, effectively removing water from the reaction equilibrium. This process can lead to high yields, with one study reporting a yield of 85.9% for the synthesis of this compound using this technique. chemsoc.org.cn This method is presented as an innovative approach for teaching organic chemistry experiments, highlighting its practicality and effectiveness. chemsoc.org.cn

Salicyloyl Chloride Method

The synthesis of esters can also be achieved using acyl chlorides. While a direct synthesis of this compound using salicyloyl chloride is not prominently detailed in the provided search results, the preparation of a related precursor, acetylsalicyloyl chloride, from aspirin (B1665792) (acetylsalicylic acid) and thionyl chloride has been described. prepchem.com This method involves reacting aspirin with thionyl chloride, often with a catalyst like urea, to form the acid chloride. prepchem.com The resulting acetylsalicyloyl chloride could then theoretically be reacted with isoamyl alcohol to produce this compound, although this specific subsequent reaction is not detailed in the available literature.

Kinetic Studies and Reaction Mechanism Elucidation

Understanding the kinetics and reaction mechanism is fundamental to optimizing the synthesis of this compound. For the transesterification of methyl salicylate with isoamyl alcohol, studies suggest that the reaction mechanism is heavily influenced by the type of catalyst used. Basic catalysts are proposed to activate the alcohol by forming an alkoxide, which is a more potent nucleophile than the alcohol itself. This alkoxide then attacks the carbonyl carbon of the ester, leading to the transesterification product. tandfonline.combohrium.com

While specific kinetic models for this compound synthesis are not extensively detailed in the provided results, studies on similar esterification reactions, such as the synthesis of isoamyl acetate (B1210297), provide valuable insights. For instance, the enzymatic synthesis of isoamyl acetate from isoamyl alcohol and acetic anhydride (B1165640) was found to follow a Ping-Pong Bi-Bi mechanism with inhibition by the acetic anhydride. nih.gov In this mechanism, the enzyme first reacts with one substrate to form an intermediate, releasing the first product, and then reacts with the second substrate to form the final product and regenerate the enzyme. Although this is an enzymatic reaction, it illustrates the complexity of the kinetics that can be involved in ester synthesis.

Kinetic studies on the synthesis of isoamyl acetate have also investigated the influence of various parameters such as temperature and reactant concentrations on the reaction rate. nih.gov Such studies are crucial for developing a rate equation that can accurately predict the reaction behavior under different conditions, which is essential for process design and optimization.

Impact of Molar Ratios of Reactants on Yield

Research has demonstrated that varying the molar ratio of isoamyl alcohol to salicylic acid can lead to significant differences in the final yield. An excess of isoamyl alcohol helps to ensure that the salicylic acid is fully consumed, maximizing its conversion into the desired ester. Studies have explored various ratios to identify the optimal conditions for synthesis. For instance, one study found that an optimal salicylic acid esterification rate of 97.81% was achieved with a molar ratio of isoamyl alcohol to salicylic acid of 1.8:1. gychbjb.com Other research has utilized different ratios, such as 1:2.5 and 1:3.5 to 1:4.5 (salicylic acid to isoamyl alcohol), to achieve high yields of 96% and over 93% respectively. google.comgoogle.com The choice of the optimal molar ratio is often a balance between maximizing yield and the economic and practical considerations of using a large excess of one reactant, which may need to be recovered after the reaction.

Table 1: Effect of Molar Ratio on this compound Yield

Molar Ratio (Salicylic Acid:Isoamyl Alcohol)CatalystYield (%)Reference
1:1.8Sodium Hydrogen Sulfate97.81% (Esterification Rate) gychbjb.com
1:2.5Silicon-dioxide immobilized phosphotungstic acid96% google.com
1:3.5 - 1:4.5Mesoporous molecular sieve solid superacid>93% google.com
1:1.5Sodium Hydrogen Sulfate93.3% sciencemadness.org

Effect of Catalyst Concentration on Reaction Efficiency

The esterification of salicylic acid is a slow process that requires a catalyst to proceed at a practical rate. The concentration of the acid catalyst plays a pivotal role in the reaction's efficiency. Generally, increasing the catalyst concentration enhances the reaction rate by providing more active sites for the reactants. ajpojournals.org This leads to more frequent effective collisions between the reactant molecules, accelerating the formation of the ester. ajpojournals.org

Various catalysts, including sulfuric acid, sodium hydrogen sulfate, and solid superacids, have been employed for this compound synthesis. gychbjb.comgoogle.comsci-int.com The optimal concentration of the catalyst is a critical parameter. For example, when using sodium hydrogen sulfate, an optimal amount was determined to be 0.8 g per 0.1 mol of salicylic acid. gychbjb.com In another study using a silicon-dioxide immobilized phosphotungstic acid catalyst, a concentration of 3% relative to the reactants was found to be effective, resulting in a 96% yield. google.com Similarly, research using a mesoporous molecular sieve solid superacid catalyst indicated an optimal dosage of 4% to 6% of the salicylic acid mass. google.com However, it is important to note that beyond a certain point, increasing the catalyst concentration may not lead to a significant improvement in the reaction rate and can sometimes lead to unwanted side reactions or increased corrosion of equipment, especially with strong mineral acids like sulfuric acid. google.comajpojournals.org

Table 2: Influence of Catalyst Type and Concentration on Synthesis

CatalystCatalyst ConcentrationYield (%)Reference
Sodium Hydrogen Sulfate0.8 g per 0.1 mol Salicylic Acid97.81% (Esterification Rate) gychbjb.com
Silicon-dioxide immobilized phosphotungstic acid3% of reactants96% google.com
Mesoporous molecular sieve solid superacid4-6% of Salicylic Acid mass>93% google.com
Sulfuric Acid18g for 69g Salicylic Acid~80% google.com

Influence of Temperature and Reaction Time

Temperature and reaction time are interconnected parameters that significantly affect the rate and extent of the Fischer esterification. Increasing the reaction temperature generally increases the reaction rate, as it provides the reactant molecules with higher kinetic energy, leading to more frequent and energetic collisions. amazonaws.com However, the temperature must be carefully controlled, as excessively high temperatures can lead to side reactions, decomposition of the reactants or products, or discoloration of the final product.

Studies on the synthesis of this compound have reported a range of optimal temperatures and reaction times. For instance, a high esterification rate was achieved at a temperature range of 145-155 °C with a reaction time of 2.5 hours. gychbjb.com Another synthesis using a different catalytic system reported a reaction temperature of 120-140 °C for 4.5 hours. sciencemadness.org In syntheses using concentrated sulfuric acid as the catalyst, reflux temperatures between 96 °C and 108 °C were maintained for 5 to 6 hours. google.com These variations highlight that the optimal temperature and time are highly dependent on the specific reactants, their molar ratio, and the type and concentration of the catalyst used. Kinetic studies show that the reaction rate is highly sensitive to temperature. dergipark.org.tr

Table 3: Effect of Temperature and Reaction Time on this compound Synthesis

Temperature (°C)Reaction Time (hours)CatalystYield (%)Reference
145-1552.5Sodium Hydrogen Sulfate97.81% (Esterification Rate) gychbjb.com
120-1404.5Sodium Hydrogen Sulfate93.3% sciencemadness.org
Reflux (132-135)3Sulfuric Acid95% sci-int.comresearchgate.net
Reflux (96-108)5-6Sulfuric Acid~80% google.com
Reflux2Silicon-dioxide immobilized phosphotungstic acid96% google.com

Investigation of Reaction Reversibility and Equilibrium

The Fischer esterification is a classic example of a reversible reaction, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions. athabascau.cawikipedia.org The reaction between salicylic acid and isoamyl alcohol produces this compound and water.

Salicylic Acid + Isoamyl Alcohol ⇌ this compound + Water

This equilibrium nature means that as the products are formed, the reverse reaction—the hydrolysis of the ester back to the carboxylic acid and alcohol—also begins to occur. wikipedia.org To achieve a high yield of the ester, the equilibrium must be shifted to the right, in favor of the products. This is typically accomplished in two ways, in accordance with Le Châtelier's principle:

Use of Excess Reactant: As discussed in section 2.2.1, using a surplus of one of the reactants (usually the less expensive isoamyl alcohol) increases the concentration of reactants, driving the equilibrium towards the product side. athabascau.ca

Removal of a Product: Water is a product of the esterification reaction. Its removal from the reaction mixture as it is formed prevents the reverse hydrolysis reaction from occurring and effectively pulls the equilibrium towards the formation of more ester. athabascau.ca This is often achieved by azeotropic distillation using a Dean-Stark apparatus, where an immiscible solvent like toluene (B28343) or cyclohexane (B81311) forms an azeotrope with water, allowing for its continuous removal. sciencemadness.org

The reverse reaction, the base-catalyzed hydrolysis of this compound, has also been studied to understand the compound's stability and the kinetics of its decomposition. asianpubs.org The inherent reversibility of the synthesis necessitates strategic control of reaction conditions to maximize the final yield of this compound.

Advanced Analytical Characterization Techniques for Isoamyl Salicylate

Chromatographic Separations and Quantification

Chromatography is a cornerstone for the analysis of isoamyl salicylate (B1505791), enabling the separation of the compound from complex mixtures for accurate purity assessment, identification, and quantification. Both gas and liquid chromatography are routinely employed, often coupled with mass spectrometry for enhanced specificity and sensitivity.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) for Purity Assessment

Gas Chromatography (GC) is a principal technique for assessing the purity of volatile and semi-volatile compounds like isoamyl salicylate. Its effectiveness relies on the compound's ability to be vaporized without decomposition. In GC, the sample is vaporized and transported by a carrier gas through a column, where separation occurs based on the compound's physical properties and its interaction with the stationary phase.

Gas-Liquid Chromatography (GLC), a subset of GC, is specifically cited as an authentic and established technique for determining the purity of this compound. unizar.esinchem.orgeuropeanace.com In one study concerning the synthesis of this compound, GLC was used to confirm the purity of the prepared compound, which was determined to be 67.7175%. unizar.esinchem.org Commercial grades of this compound, used in perfumery, can reach purities of 99% or higher, a level also verified by GC analysis. sqi.org.cn For quantitative analysis, a gas chromatograph equipped with a Flame Ionization Detector (GC-FID) is often utilized. core.ac.uk The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is also a critical tool for both assessing purity and confirming the composition of this compound samples. researchgate.net

Table 1: GC Parameters for this compound Analysis

Parameter Details Source(s)
Technique Gas-Liquid Chromatography (GLC), Gas Chromatography-Flame Ionization Detector (GC-FID) unizar.es, inchem.org, core.ac.uk
Application Purity assessment of synthesized and commercial this compound. unizar.es, inchem.org, researchgate.net, sqi.org.cn
Detector Flame Ionization Detector (FID) core.ac.uk
Column Example HP-1 column (30 m × 0.32 mm, 1 µm) core.ac.uk
Carrier Gas Nitrogen (N₂) at ~3 mL/min core.ac.uk

| Temperatures | Detector: 250°C, Injection Port: 200°C | core.ac.uk |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly in complex mixtures or when the compound is present alongside non-volatile substances. sqi.org.cnnih.gov Method development is crucial for achieving the desired separation and sensitivity. For salicylate esters, developing individual analytical methods can be complex and time-consuming. researchgate.net However, established methods exist for the successful analysis of this compound. sqi.org.cnnih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds like this compound. nih.gov In this setup, a nonpolar stationary phase is used with a polar mobile phase. A typical stationary phase is a C18-bonded silica (B1680970) column. nih.gov

The composition of the mobile phase is a critical parameter that is varied to optimize separation. One effective method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid, such as phosphoric acid. Another developed method employs a gradient elution program with two solvents: Solvent A (0.05% trifluoroacetic acid (TFA) in acetonitrile) and Solvent B (0.05% TFA in water). nih.gov The gradient program systematically changes the ratio of these solvents to ensure efficient separation of all components in the sample. nih.gov

Table 2: Example of a Gradient RP-HPLC Method for this compound

Time (minutes) % Solvent A (0.05% TFA in Acetonitrile) % Solvent B (0.05% TFA in Water)
0–30 5–25 95–75
30–40 25–40 75–60
40–50 40–63 60–37
50–60 63–5 37–95

Data sourced from Viapiana et al., 2016, as cited in a study on mangrove phytochemicals. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times without compromising chromatographic performance. This is achieved by using columns packed with smaller particles (typically under 2 µm), which requires instrumentation capable of handling higher backpressures. unizar.es UPLC is a suitable technique for the analysis of this compound and related compounds. unizar.es

The use of columns with 3 µm particles is specifically noted for enabling fast UPLC applications for this compound analysis. Furthermore, established HPLC methods can often be directly scaled and transferred to a UPLC system, allowing for rapid method development and higher sample throughput. unizar.es The coupling of UPLC with mass spectrometry, as in UPLC-QTOF-MS, has been documented for the analysis of samples containing this compound. inchem.org

The inherent fluorescent properties of the salicylate phenolic group make HPLC with fluorescence detection (HPLC-FLD) a highly sensitive and selective method for analysis. While specific studies detailing the application of HPLC-FLD for this compound were not predominant in the reviewed literature, the technique is well-established for other salicylates and phenolic compounds. researchgate.net Fluorescence detectors can provide lower detection limits for fluorescent compounds compared to standard UV-Vis detectors. The method involves exciting the compound at a specific wavelength and measuring the emitted light at a longer wavelength, which enhances selectivity as few co-eluting compounds will share the same fluorescence characteristics. Given that this compound retains the core salicylic (B10762653) acid structure, HPLC-FLD is a scientifically sound and advantageous technique for its trace quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS for Identification and Quantification

The coupling of chromatographic separation with mass spectrometry (MS) provides the highest level of confidence in both the identification and quantification of this compound. The mass spectrometer acts as a highly specific detector, providing mass information that can confirm the identity of a compound eluting from the chromatography column.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful tool for the analysis of this compound in diverse and complex matrices. It has been successfully employed to identify and quantify the compound in:

Fragrance and cosmetic products. researchgate.net

Human serum, as part of studies to identify emerging risk chemicals.

Aromatized wines like vermouth, using advanced techniques like comprehensive two-dimensional gas chromatography (GC × GC) coupled to a high-resolution mass spectrometer.

Environmental samples, such as snow, to study the long-range transport of personal care product ingredients.

Indoor air, to characterize the diversity of volatile organic compounds (VOCs).

In a typical GC-MS analysis, a capillary column such as a DB-5MS is used to separate the compounds, which are then ionized (commonly by electron ionization, EI) and detected by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) is also applicable, particularly for samples that are not amenable to GC. For LC-MS analysis of this compound, the mobile phase must be compatible with the mass spectrometer's ion source. For example, volatile acids like formic acid are used instead of non-volatile acids like phosphoric acid. Advanced techniques such as UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) have been used in the non-target screening of recycled plastics for food contact, where this compound was identified. inchem.org LC coupled with high-resolution mass spectrometry (LC-HRMS) is another powerful tool for screening for chemicals in various products.

Table 3: Summary of Mass Spectrometry Techniques for this compound Analysis

Technique Matrix/Application Key Findings/Parameters Source(s)
GC-MS Purity assessment Used to assess the purity and composition of this compound. researchgate.net
GC-MS Human Serum Analysis performed on an Agilent 7890A GC with a 5975C MSD, using a DB-5MS column. ,
GCxGC-(q)MS Perfumes Determination of 59 potential allergens, including this compound.
GCxGC-qTOF-MS Vermouth Characterization of the volatile organic compound (VOC) profile.
GC-MS/MS Snow Quantification of personal care products (PCPs) in environmental samples.
UPLC-QTOF-MS Recycled Polymers Non-target screening for substances in food contact materials. inchem.org

| LC-ESI-TOF-MS | Indoor Air | Offline speciation of particle-phase organic compounds. | |

Spectroscopic Investigations

Spectroscopy is a cornerstone in the analysis of this compound, offering non-destructive methods to probe its molecular structure and quantify its presence.

UV-Visible spectrophotometry serves as a practical and accessible method for determining the concentration of salicylates. The technique is often based on the reaction between the salicylate's phenolic hydroxyl group and an iron (III) salt, which forms a distinctly colored violet chelate complex. nih.govresearchgate.net This colored complex can be quantitatively measured by its absorbance of visible light.

For salicylate analysis, the absorbance is typically measured at the wavelength of maximum absorption (λmax) of the iron-salicylate complex, which is generally found between 505 nm and 540 nm. researchgate.netyoutube.comuclmail.net A calibration curve is constructed by plotting the absorbance values of several standard solutions of known concentrations against their respective concentrations. youtube.com According to the Beer-Lambert Law, the absorbance of an unknown sample is directly proportional to its concentration, allowing for accurate quantification by referencing the calibration curve. uclmail.net This method has been validated for determining salicylates in various samples, demonstrating good linearity and accuracy over specific concentration ranges. nih.gov While highly effective for salicylates in general, it is important to note that the presence of other compounds that form colored complexes with iron, such as phenothiazines, can cause interference. nih.gov

Table 1: UV-Visible Spectrophotometry Parameters for Salicylate Quantification

ParameterValue/RangeDescription
Wavelength of Maximum Absorption (λmax) 505 - 540 nmThe wavelength at which the iron-salicylate complex exhibits the highest absorbance. researchgate.netyoutube.com
Reagent Iron (III) Chloride (FeCl₃)Reacts with the salicylate to form a colored complex for analysis. researchgate.net
Color of Complex Purple/VioletThe characteristic color of the ferric-salicylate chelate. nih.govuclmail.net
Basis of Quantification Beer-Lambert LawStates a linear relationship between absorbance and concentration. uclmail.net

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by identifying its characteristic functional groups. The infrared spectrum reveals absorption bands corresponding to the specific vibrational frequencies of the bonds within the molecule.

The FT-IR spectrum of this compound displays several key absorption peaks that confirm its identity. A prominent feature is the strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group. The spectrum also shows characteristic peaks for the C-O stretch of the ester, the O-H (hydroxyl) stretch of the phenol (B47542) group, and the vibrations associated with the aromatic benzene (B151609) ring. nih.govnist.govnist.gov The presence and position of these bands provide a molecular fingerprint, allowing for definitive structural confirmation. Spectra can be obtained on the substance in various states, including neat liquid (ATR), as a solution, or in the gas phase. nih.govnist.govnist.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Phenolic O-H Stretching~3330 researchgate.net
Aromatic C-H Stretching~3000-3100General
Aliphatic C-H Stretching~2850-2960General
Ester C=O Stretching~1700-1730General
Aromatic C=C Stretching~1450-1600General
C-O Stretching~1200-1300General
Aromatic Ring Bend Out-of-plane~695, 849 researchgate.net

Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of the compound in complex mixtures. nih.gov

In mass spectrometry, this compound is ionized, typically by electron ionization (EI), causing the molecule to fragment in a predictable pattern. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragment ions are detected. The molecular ion peak confirms the compound's molecular weight (208.25 g/mol ). nih.gov The fragmentation pattern provides structural information. For this compound, a characteristic base peak is observed at m/z 120, corresponding to the loss of the isoamyl group and formation of the stable salicyl radical cation. nih.govnist.gov Other significant fragments are also observed, which helps to piece together the molecule's structure. High-resolution mass spectrometry can determine the exact mass of the molecule, allowing for the calculation of its elemental formula (C₁₂H₁₆O₃). nih.govhmdb.ca

Table 3: Key Mass Spectrometry Data for this compound (Electron Ionization)

FeatureValue (m/z) or InformationSignificance
Molecular Formula C₁₂H₁₆O₃Elemental composition. nih.gov
Molecular Weight 208.25Confirms the total mass of the molecule. nih.gov
Molecular Ion Peak [M]⁺ ~208Represents the intact ionized molecule. nih.gov
Base Peak 120.0Most abundant fragment, corresponds to the salicyl radical cation. nih.govnist.gov
Major Fragment Ions 138, 121, 65, 43Provides a characteristic fragmentation pattern for identification. nih.gov

Purity Analysis and Impurity Profiling

Ensuring the purity of this compound is critical for its application, particularly in fragrances and flavors where impurities can alter the sensory profile.

The quantitative determination of this compound purity is most commonly achieved using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). researchgate.netsielc.comnih.gov

Gas-Liquid Chromatography (GLC), a subset of GC, has been specifically used to determine the purity of synthesized this compound. researchgate.net In one study, the purity of a prepared sample was determined to be 67.7175% using this method. researchgate.net GC separates the components of a sample, and a detector (such as a Flame Ionization Detector or a Mass Spectrometer) quantifies the amount of each component. The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Similarly, reverse-phase HPLC methods have been developed for the analysis of this compound, which can be scaled for preparative separation to isolate impurities. sielc.com

The synthesis of this compound, typically through the esterification of salicylic acid with isoamyl alcohol, can result in various impurities. researchgate.net Common impurities include unreacted starting materials (salicylic acid and isoamyl alcohol) and potential by-products from side reactions. The presence of these impurities can vary depending on the synthesis method and purification process. nih.gov

Analytical techniques like GC-MS and HPLC are crucial for both detecting and characterizing these impurities. nih.govnih.gov For instance, GC-MS can separate and identify volatile impurities by comparing their mass spectra to library data. Salicylic acid itself can be detected and quantified as a potential impurity in ester products. nih.gov The characterization of these impurities is vital for quality control and for understanding how they might affect the final product's properties.

Environmental Fate and Ecotoxicological Research of Salicylate Esters

Biodegradation Pathways and Mechanisms

The biodegradation of salicylic (B10762653) acid, the central intermediate from salicylate (B1505791) ester hydrolysis, is a well-studied process carried out by a diverse range of microorganisms. These microbes utilize salicylic acid as a carbon and energy source, breaking it down through several distinct metabolic pathways. The initial steps of these pathways are crucial as they channel the aromatic compound into central metabolism for complete mineralization.

The degradation of salicylates can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, which are prevalent in different environmental matrices like soil, sediments, and wastewater treatment facilities. mdpi.comfrontiersin.org

Aerobic Degradation: In the presence of oxygen, microbial degradation of aromatic compounds like salicylic acid is highly efficient. mdpi.com Aerobic bacteria, particularly from genera such as Pseudomonas, Streptomyces, and Rhizobium, are well-known for their ability to decompose these compounds. mdpi.comnih.govnih.gov The degradation kinetics under aerobic conditions are generally faster compared to anaerobic processes. frontiersin.org Studies in wastewater treatment systems show that biodegradation is a major removal mechanism for many organic micropollutants. frontiersin.org For instance, experiments using activated sludge and facultative inocula demonstrated that the degradation of various chemical classes, including those structurally related to salicylates, occurs effectively under aerobic conditions. frontiersin.org

Anaerobic Degradation: Under anoxic or anaerobic conditions, such as those found in deep soil layers, sediments, or specific bioreactors, a different set of microbial consortia is responsible for degradation. mdpi.comresearchgate.netresearchgate.net The anaerobic degradation of salicylate involves its conversion to benzoyl-CoA, which then enters a central anaerobic degradation pathway for aromatic compounds. nih.govasm.org While generally slower than aerobic processes, anaerobic degradation is a vital process for the removal of contaminants in oxygen-depleted environments. mdpi.comresearchgate.net

Microbial degradation of salicylate proceeds through distinct pathways that converge on a few key intermediates. The most extensively studied pathways involve the formation of catechol and gentisate. mdpi.comnih.gov More recently, a novel pathway involving a coenzyme A (CoA) thioester intermediate has been elucidated. nih.govnih.govnih.gov

The ability to degrade salicylate has been identified in numerous bacterial strains isolated from contaminated environments, highlighting the adaptability of microbes to utilize such compounds. mdpi.comresearchgate.net The initial catabolic steps are typically induced by the presence of salicylate itself. nih.govnih.gov

Table 1: Key Microbial Genera in Salicylate Degradation

Microbial GenusDegradation Pathway(s)Key IntermediatesSource Index
PseudomonasCatechol, GentisateCatechol, Gentisate mdpi.comnih.govtandfonline.com
StreptomycesCoA-dependent, GentisateGentisate, Salicylyl-CoA nih.govnih.gov
RhizobiumCoA-dependentGentisate, Salicylyl-CoA, Gentisyl-CoA nih.govnih.govasm.orgnih.gov
AspergillusCatecholCatechol, 2,3-dihydroxybenzoic acid nih.gov

The most common aerobic degradation pathway for salicylate proceeds via its conversion to catechol. mdpi.comnih.gov This transformation is catalyzed by the enzyme salicylate hydroxylase (also known as salicylate-1-monooxygenase), a flavoprotein that requires NADH as a cofactor. mdpi.comresearchgate.netresearchgate.net This enzyme facilitates an oxidative decarboxylation reaction, where the carboxyl group of salicylate is removed, and a hydroxyl group is added to the same carbon atom, yielding catechol. researchgate.netnih.govresearchgate.net

Once formed, the aromatic ring of catechol is cleaved by catechol dioxygenases. This ring-fission can occur in two ways:

Intradiol cleavage: Catalyzed by catechol 1,2-dioxygenase, breaking the bond between the two hydroxyl-bearing carbons to form cis,cis-muconic acid. nih.gov

Extradiol cleavage: Catalyzed by catechol 2,3-dioxygenase, breaking a carbon-carbon bond adjacent to the hydroxyl groups. mdpi.com

These subsequent products are then further metabolized into intermediates of the Krebs cycle, such as pyruvate (B1213749) and fumarate, leading to the complete mineralization of the original compound. nih.govasm.org

An alternative aerobic pathway involves the conversion of salicylate to gentisate (2,5-dihydroxybenzoic acid). This pathway is considered less common than the catechol pathway. nih.gov The key enzyme in this route is salicylate 5-hydroxylase, which hydroxylates salicylate at the C5 position. mdpi.comtandfonline.comoup.comnih.gov

In some bacteria, such as Pseudomonas sp. TA-2, salicylate is metabolized almost entirely through the gentisate pathway. tandfonline.comoup.com Following its formation, gentisate is cleaved by gentisate 1,2-dioxygenase, another critical enzyme that opens the aromatic ring for further degradation. nih.govnih.gov The resulting product, maleylpyruvate, is then processed through subsequent enzymatic steps to enter central metabolism.

Recent research has uncovered a novel pathway for salicylate degradation in bacteria like Streptomyces sp. strain WA46 and Rhizobium sp. strain X9, which involves the activation of salicylate with coenzyme A (CoA). nih.govnih.govnih.govnih.gov This three-step strategy represents a different approach to preparing the aromatic ring for hydroxylation. nih.gov

The process involves the following key enzymatic reactions:

Salicylyl-CoA ligase (e.g., SdgA, CehG) first activates salicylate by attaching it to CoA, forming salicylyl-CoA. This step requires ATP. nih.govnih.govnih.gov

Salicylyl-CoA hydroxylase (e.g., SdgC, CehH) then hydroxylates salicylyl-CoA at the 5-position to produce gentisyl-CoA. This reaction requires NADH. nih.govnih.govnih.gov

Gentisyl-CoA thioesterase (e.g., CehI) subsequently cleaves the thioester bond, releasing gentisate and CoA. nih.govasm.orgnih.gov

The gentisate produced then enters the gentisate degradation pathway described previously. This CoA-mediated pathway highlights the diverse metabolic strategies that microbes have evolved to catabolize aromatic compounds. nih.govnih.gov

The enzymes that catalyze the key steps in salicylate degradation have been the subject of detailed biochemical and structural studies. These enzymes are often metalloenzymes or flavoproteins that activate molecular oxygen for catalysis.

Salicylate Hydroxylases: These enzymes are typically flavin-dependent monooxygenases, using FAD as a prosthetic group. researchgate.netresearchgate.netusu.edu Salicylate hydroxylase (e.g., NahG from Pseudomonas putida) catalyzes the decarboxylative hydroxylation of salicylate to catechol. researchgate.netusu.edu The reaction mechanism involves the reduction of FAD by NADH, followed by the reaction with molecular oxygen to form a reactive C4a-hydroperoxyflavin intermediate, which then hydroxylates the substrate. researchgate.net

Rieske Oxygenases: Salicylate 5-hydroxylase (S5H) is a member of the Rieske oxygenase family. nih.govacs.org These enzymes contain a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center in their catalytic domain. nih.govresearchgate.net S5H catalyzes the monooxygenation of salicylate to gentisate. nih.gov Kinetic studies suggest that the reaction involves an Fe(III)-superoxo intermediate that attacks the salicylate substrate. acs.orgresearchgate.net

Dioxygenases: After the initial hydroxylation, dioxygenases are responsible for aromatic ring cleavage. Gentisate 1,2-dioxygenase (GDO) and catechol 1,2-dioxygenase (CrcA) are examples of such enzymes. nih.govnih.govnih.gov They incorporate both atoms of a molecular oxygen molecule into the aromatic substrate, leading to the breaking of the ring structure, a critical step for complete degradation. nih.gov

Table 2: Key Enzymes in Salicylate Biodegradation Pathways

EnzymeAbbreviationPathwayReaction CatalyzedCofactors/Prosthetic GroupsSource Index
Salicylate hydroxylaseNahG, ShyACatecholSalicylate → Catechol + CO₂FAD, NADH nih.govresearchgate.netresearchgate.netusu.edu
Salicylate 5-hydroxylaseS5HGentisateSalicylate → Gentisate[2Fe-2S], Non-heme Fe, NADH mdpi.comnih.govacs.org
Salicylyl-CoA ligaseSdgA, CehGCoA-dependentSalicylate + CoA → Salicylyl-CoAATP nih.govnih.govnih.gov
Salicylyl-CoA hydroxylaseSdgC, CehHCoA-dependentSalicylyl-CoA → Gentisyl-CoANADH nih.govnih.govnih.gov
Gentisyl-CoA thioesteraseCehICoA-dependentGentisyl-CoA → Gentisate + CoA- nih.govasm.orgnih.gov
Gentisate 1,2-dioxygenaseGDOGentisateGentisate ring cleavageFe(II) nih.govnih.gov
Catechol 1,2-dioxygenaseCrcACatecholCatechol ring cleavageFe(III) mdpi.comnih.gov

Role of Salicylates as Environmental Pollutants and Biotransformation

Isoamyl salicylate, a member of the salicylate esters group, is utilized as a fragrance ingredient in a variety of consumer products, including cosmetics, cleaning compounds, and toiletries. nih.govfragranceconservatory.com Its widespread application leads to its continuous release into the environment through wastewater and other disposal pathways. nih.gov Although not considered a persistent pollutant in the strictest sense, the constant emission of salicylate esters into the environment is a notable concern. researchgate.net Safety classifications consistently label this compound as hazardous to the environment, specifically noting its toxicity to aquatic organisms and the potential for long-term adverse effects. chembk.comthegoodscentscompany.comperflavory.comadv-bio.com

Environmental fate models provide further insight into its behavior. The U.S. Environmental Protection Agency's (EPA) EPI Suite™ predicts that this compound is readily biodegradable. thegoodscentscompany.com This suggests that, once in the environment, it can be broken down by microorganisms. thegoodscentscompany.comresearchgate.net The process of biotransformation by various organisms is crucial for mitigating the accumulation of these synthetic compounds in environmental compartments. researchgate.net

Table 1: Estimated Environmental Fate Parameters for this compound This table provides estimated values for key environmental fate parameters, which help predict the compound's behavior in the environment.

ParameterValue/PredictionInterpretationSource
Biodegradation
Ready Biodegradability PredictionYESThe substance is predicted to be readily biodegradable. thegoodscentscompany.com
Bioaccumulation
Log BCF (regression-based)2.632Suggests a potential for bioaccumulation in aquatic organisms (BCF = 429 L/kg). thegoodscentscompany.com
Soil Adsorption
Log Koc (MCI method)2.912Indicates moderate adsorption to soil and sediment. thegoodscentscompany.com
Log Koc (Kow method)3.510Indicates low to moderate mobility in soil. thegoodscentscompany.com
Atmospheric Oxidation
Half-Life (vs. OH Radicals)0.633 DaysThe substance is expected to degrade relatively quickly in the atmosphere. thegoodscentscompany.com
Hydrolysis
Kb Half-Life at pH 8250.370 daysHydrolysis is slow under alkaline conditions. thegoodscentscompany.com
Kb Half-Life at pH 76.855 yearsHydrolysis is very slow under neutral conditions. thegoodscentscompany.com

Ecotoxicological Assessment of Salicylate Esters

The ecotoxicological assessment of this compound focuses on its potential adverse effects on environmental organisms, particularly in aquatic and terrestrial ecosystems.

Aquatic Ecotoxicity Studies

Regulatory classifications consistently identify this compound as a substance of concern for aquatic environments. adv-bio.com

This compound is classified under the Globally Harmonized System (GHS) as H411: "Toxic to aquatic life with long lasting effects". nih.govthegoodscentscompany.comadv-bio.comperfumersapprentice.comtcichemicals.com This classification indicates that the compound poses a significant risk of chronic toxicity to aquatic ecosystems. perfumersapprentice.comvigon.com It is described as being poisonous for fish and plankton in water bodies. adv-bio.com While these classifications point to the substance's hazardous potential, specific empirical data from short-term (acute) or long-term (chronic) toxicity studies on representative aquatic species like fish, daphnia (invertebrates), or algae are not available in the reviewed literature. directpcw.comvigon.com Safety data sheets often state that data on degradability and specific ecotoxicity endpoints are lacking. directpcw.comperfumersapprentice.comvigon.com

Table 2: Environmental Hazard Classification for this compound This table summarizes the hazard classifications related to the environmental effects of this compound as reported by various sources.

Hazard CodeHazard StatementSource(s)
H411Toxic to aquatic life with long lasting effects thegoodscentscompany.com, tcichemicals.com, adv-bio.com, nih.gov, directpcw.com
R51/53Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. chembk.com, thegoodscentscompany.com, perflavory.com

The Predicted No-Effect Concentration (PNEC) is a critical threshold used in environmental risk assessment, representing the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. frontiersin.orgnih.gov A specific PNEC value for this compound has not been established in the available literature.

The derivation of a PNEC typically follows one of two approaches:

Assessment Factor (AF) Approach : This deterministic method involves dividing the lowest available chronic toxicity value, such as the No-Observed-Effect Concentration (NOEC) or the 10% Effect Concentration (EC10), by a specified assessment factor. frontiersin.orgnih.gov For instance, the lowest chronic NOEC from a sensitive species might be divided by an AF of 10 to account for laboratory-to-field extrapolation and to protect the entire ecosystem. nih.gov

Species Sensitivity Distribution (SSD) Approach : This probabilistic method is used when a sufficient amount of toxicity data for multiple species is available. frontiersin.org The toxicity data are plotted to form a distribution, from which a Hazardous Concentration for 5% of the species (HC5) is calculated. This HC5 value is then typically used as the PNEC, as it is considered protective of the majority of species in the ecosystem. frontiersin.org

Without sufficient empirical toxicity data for this compound, neither of these methods can be currently applied to derive a specific PNEC.

Terrestrial Ecotoxicity Studies

Information regarding the direct toxicity of this compound to terrestrial organisms is limited.

There is a lack of specific studies detailing the toxicity of this compound to soil-dwelling organisms such as earthworms, other macroinvertebrates, or microbial communities. directpcw.comvigon.com However, its environmental fate properties provide some indication of its potential behavior in soil. The estimated soil adsorption coefficient (Log Koc) ranges from 2.91 to 3.51, suggesting it will have low to moderate mobility and may adsorb to soil particles. thegoodscentscompany.com Safety warnings advise against allowing the product to reach groundwater, as even small quantities could pose a danger to drinking water, implying a potential for contamination of the terrestrial subsurface. adv-bio.com

Toxicity to Terrestrial Plants

To infer potential phytotoxicity, data from analogous compounds such as methyl salicylate can be considered. Studies on methyl salicylate have shown that it can cause severe contact toxicity to plant foliage when present at high loading levels. thegoodscentscompany.com This suggests that while it plays a role in plant signaling at low concentrations, higher concentrations resulting from environmental deposition could be harmful to terrestrial plants. The lack of specific studies on this compound highlights a data gap in understanding its full ecotoxicological profile concerning terrestrial flora.

Bioaccumulation and Biomonitoring

The potential for this compound to bioaccumulate in organisms has been evaluated primarily through computational models. Bioaccumulation refers to the accumulation of substances in an organism from all sources, including water, air, and food.

Estimations using the EPI (Estimation Programs Interface) Suite™ software provide insights into its bioaccumulative potential. The models calculate a Bioconcentration Factor (BCF), which compares the concentration of a chemical in an organism to the concentration in the surrounding water. A regression-based method predicts a Log BCF of 2.632, which corresponds to a BCF value of 429 L/kg (wet-weight). ewg.org The Arnot-Gobas method (upper trophic) estimates a lower Log BCF of 1.690 (BCF = 49.01). ewg.org The Bioaccumulation Factor (BAF), which also includes dietary uptake, is estimated to be the same as the BCF in the Arnot-Gobas model. ewg.org Despite these model-based predictions suggesting a potential for bioaccumulation, other sources, such as assessments by Environment Canada, have indicated that the compound is not suspected to be bioaccumulative. nist.gov

There is a significant lack of published biomonitoring studies that have specifically measured levels of this compound in environmental biota or human tissues. While isoamyl acetate (B1210297), a different compound, has been explored as a solvent in biomonitoring for other substances, this does not provide data on this compound's presence in organisms. researchgate.netvigon.com

Table 1: Estimated Bioaccumulation Potential of this compound

ParameterEstimation MethodValueReference
Log BCF Regression-based2.632 ewg.org
BCF Regression-based429 L/kg wet-wt ewg.org
Log BCF Arnot-Gobas (upper trophic)1.690 ewg.org
BCF Arnot-Gobas (upper trophic)49.01 L/kg wet-wt ewg.org
Log BAF Arnot-Gobas (upper trophic)1.690 ewg.org

Environmental Risk Characterization

The environmental risk of this compound is primarily associated with its effects on aquatic ecosystems. Safety Data Sheets (SDS) for the compound consistently include the GHS (Globally Harmonized System) hazard statement H411: "Toxic to aquatic life with long lasting effects". thegoodscentscompany.comtcichemicals.comtcichemicals.comnih.gov This classification indicates that the substance may cause long-term harm to aquatic organisms.

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound that covers environmental safety. nih.gov These assessments often involve determining a Predicted Environmental Concentration (PEC) and a Predicted No-Effect Concentration (PNEC) to characterize risk. However, specific values for this compound are not detailed in the available abstracts. The assessment for human health utilized a read-across analog, which resulted in a Margin of Exposure (MOE) deemed acceptable, but this does not directly translate to environmental risk characterization. nih.gov The European Chemicals Agency (ECHA) also lists information on the compound, noting its environmental hazard. nimblearomatic.com

Atmospheric Chemistry and Volatility of Salicylate Esters

Volatile Organic Compound (VOC) Emissions and Atmospheric Fate

This compound is a semi-volatile organic compound (SVOC). Its volatility is a key physical property determining its environmental distribution. The vapor pressure of this compound is low, with reported values around 0.00009 kPa to 0.003 mmHg at 25°C. thegoodscentscompany.comtcichemicals.comfraterworks.com This low volatility is a desirable trait for its use in fragrances, as it allows for a long-lasting scent. femaflavor.org

Once in the atmosphere, the fate of this compound is governed by its partitioning between the gas phase and atmospheric particles, as well as by chemical degradation processes. Due to its chemical structure and low vapor pressure, it has a potential to be sorbed onto airborne particulate matter. ewg.org The fraction of the substance sorbed to airborne particulates is estimated to be low. ewg.org

Table 2: Physical Properties of this compound Related to Volatility

PropertyValueTemperature (°C)Reference
Vapor Pressure 0.00009 kPa25 thegoodscentscompany.com
Vapor Pressure 0.003000 mmHg25 tcichemicals.com
Vapor Pressure (est.) 0.0023 mm Hg25 ewg.org
Boiling Point 277 - 278 °C- tcichemicals.com

Photochemical Degradation in the Atmosphere

The primary pathway for the degradation of this compound in the atmosphere is through its reaction with photochemically produced hydroxyl (OH) radicals. Computational models (EPI Suite™ AopWin v1.92) are used to estimate the rate of this reaction and the resulting atmospheric half-life of the compound.

The model also indicates that the reaction with ozone is not expected to be a significant degradation pathway. ewg.org However, it is noted that reactions with nitrate (B79036) radicals, which are more prevalent during nighttime, may be an important atmospheric sink. ewg.org Direct photolysis, or degradation by sunlight, is generally not considered a major degradation pathway for similar compounds like methyl salicylate and is likely not significant for this compound either.

Table 3: Estimated Atmospheric Oxidation of this compound

ParameterValueReference
OH Radical Reaction Rate Constant 16.8855 x 10⁻¹² cm³/molecule-sec ewg.org
Atmospheric Half-Life (vs. OH radicals) 7.601 Hours (12-hr day; 1.5E6 OH/cm³) ewg.org
Ozone Reaction No significant reaction estimated ewg.org
Nitrate Radical Reaction May be an important degradation pathway ewg.org

Biological and Ecological Roles of Salicylate Esters

Plant-Microbe and Plant-Plant Communication

Plants are not passive organisms; they actively engage in complex dialogues with each other and with a wide array of microorganisms. Salicylate (B1505791) esters are key components of the chemical language used in these interactions.

Plants produce and release a diverse suite of volatile organic compounds (VOCs) in response to stresses such as herbivore damage or pathogen attack. nih.gov These airborne chemicals serve as critical signals in plant communication. nih.govnih.gov When a plant is damaged, it can emit VOCs that travel through the air to neighboring plants, effectively warning them of an impending threat. nih.govpnas.org This allows the receiving plants to "prime" their defense systems, enabling a quicker and more robust response if they are subsequently attacked. nih.govfrontiersin.org

Among these signaling molecules, salicylate esters are of significant importance. Methyl salicylate (MeSA), the volatile ester of salicylic (B10762653) acid, is a well-documented herbivore-induced plant volatile (HIPV). tandfonline.com It is released by many plant species upon attack and functions not only to warn neighboring plants but also to attract the natural enemies of the attacking herbivores, such as predatory insects and parasitoids, in a process known as "indirect defense". pnas.orgtandfonline.com

While much of the research has centered on methyl salicylate, other esters like isoamyl salicylate are also produced by plants, albeit often in smaller quantities. sci-int.com It is suggested that this compound may function as a pheromone to alert other plants to the presence of pathogens, such as the tobacco mosaic virus. sci-int.com The release of these VOCs can be remarkably swift, sometimes occurring within minutes of the initial damage, highlighting their role as a rapid response mechanism. nih.gov This chemical communication extends below ground, where root-emitted volatiles can influence the soil microbiome and mediate root-to-root interactions. nih.gov Furthermore, some beneficial soil microbes can detect plant-derived signals like methyl salicylate, which triggers the microbes to produce their own compounds that help protect the plant from pathogens. researchgate.net

When a plant survives an initial localized pathogen attack, it often develops an enhanced, long-lasting resistance throughout the entire plant to a broad spectrum of secondary infections. nih.govnih.gov This whole-plant immunity is known as Systemic Acquired Resistance (SAR). nih.govcapes.gov.br The establishment of SAR is critically dependent on the phytohormone salicylic acid (SA) and its derivatives. nih.govpnas.org

Salicylate esters are central to the SAR signaling cascade. The current model posits that in the initially infected leaves, SA levels rise and the hormone is converted into its volatile ester, methyl salicylate (MeSA), by an enzyme known as SA methyltransferase. nih.govnih.gov Due to its volatility and mobility, MeSA is believed to be a key long-distance signal that travels from the infected tissues to distal, uninfected parts of the plant, likely transported via the phloem. nih.govnih.govnih.gov

Upon arrival in the systemic tissues, MeSA must be converted back into its biologically active form, salicylic acid, to initiate the defense response. nih.govnih.gov This crucial step is performed by methyl salicylate esterase enzymes. nih.gov The resulting increase in SA in the systemic tissues leads to the activation of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes, which fortify the entire plant against future attacks. nih.govpnas.org

Salicylic acid is now firmly recognized as a key phytohormone, a signaling molecule that, at low concentrations, regulates a wide spectrum of plant processes, from growth and development to defense. researchgate.netnih.govexlibrisgroup.com Salicylate esters, such as methyl salicylate, are integral components of this hormonal network, often functioning as transported or temporarily inactivated storage forms of the active hormone. nih.gov

Upon pathogen attack, plants dramatically increase the synthesis of SA and its volatile ester, MeSA. guidechem.com In this context, these molecules act as elicitors—chemical signals that trigger a defense response. nih.gov The perception of these salicylates initiates a signaling cascade that leads to the production of antimicrobial compounds, the reinforcement of cell walls, and the expression of defense-related proteins. nih.govresearchgate.net Beyond defense, SA signaling is also intertwined with fundamental physiological processes, including the regulation of seed germination, stomatal closure, photosynthesis, and the timing of flowering. researchgate.netresearchgate.net

Receptor Interactions and Signal Transduction

The action of salicylate esters and their conversion to salicylic acid are mediated by specific protein receptors and enzymes that form a sophisticated signal transduction pathway. This pathway allows the plant to perceive the hormonal signal and translate it into a coordinated defense response.

The perception of the salicylic acid signal is primarily mediated by a family of proteins called NONEXPRESSER OF PATHOGENESIS-RELATED GENES (NPR). duke.edunih.gov In the model plant Arabidopsis, the proteins NPR3 and NPR4 have been identified as the direct receptors for salicylic acid. duke.eduscispace.comresearchgate.net A related protein, NPR1, is the master regulator that, once activated, moves to the nucleus to turn on defense genes. However, NPR1 does not bind to SA itself; its activity is controlled by its interaction with the true receptors, NPR3 and NPR4. duke.edubiorxiv.org

Crucially, the two receptors, NPR3 and NPR4, bind to salicylic acid with different affinities, which allows the plant to mount a finely tuned response based on the concentration of the hormone. duke.eduscispace.combiorxiv.org At the low concentrations of SA found in tissues distant from the infection site, SA binds preferentially to NPR4. This binding event disrupts the interaction between NPR4 and NPR1, freeing NPR1 to activate systemic defenses. Conversely, at the very high SA concentrations that accumulate at the site of infection, SA binds to NPR3. This promotes the interaction between NPR3 and NPR1, leading to the degradation of NPR1, a process believed to be essential for triggering localized programmed cell death to halt the pathogen's spread. duke.eduscispace.com

Table 1: Salicylic Acid Receptors and Their Properties

ReceptorFunctionSA Binding AffinityInteraction with NPR1
NPR1 Master positive regulator of SAR; transcription co-activatorDoes not bind SA directly biorxiv.orgInteracts with NPR3 and NPR4
NPR3 SA receptor; mediates NPR1 degradation at high SA levels duke.eduscispace.comLower affinity biorxiv.orgBinds NPR1 in the presence of high SA scispace.com
NPR4 SA receptor; allows NPR1 accumulation at low SA levels duke.eduscispace.comHigher affinity biorxiv.orgBinds NPR1 in the absence of SA; binding is disrupted by SA scispace.com

For the mobile SAR signal, methyl salicylate (MeSA), to be effective in systemic tissues, it must be converted back into the active hormone, salicylic acid. nih.govpnas.org This hydrolysis reaction is catalyzed by a specific class of enzymes known as methyl salicylate esterases. pnas.orgnih.govnih.gov

One of the most extensively studied of these enzymes is the SALICYLIC ACID-BINDING PROTEIN 2 (SABP2), first identified in tobacco. pnas.orgnih.gov SABP2 exhibits potent esterase activity, efficiently converting MeSA to SA. pnas.org This enzymatic activity in the distal, uninfected leaves is an absolute requirement for the establishment of SAR. nih.govnih.gov Studies using transgenic plants where the SABP2 gene has been silenced have shown that these plants are unable to mount a SAR response. pnas.orgnih.gov In a classic example of a negative feedback loop, the product of the reaction, salicylic acid, is itself a powerful inhibitor of SABP2's enzymatic activity. pnas.orgnih.gov This allows for precise regulation of SA levels in the systemic tissues. Homologous enzymes with the same function have been found in other plant species, such as the SlMES family of esterases in tomato, indicating this is a conserved mechanism. nih.govoup.com

Table 2: Key Enzymes in Salicylate Ester Metabolism

EnzymeFull NameOrganism ExampleSubstrateProductRole in Plant Defense
SAMT SA MethyltransferaseTobaccoSalicylic Acid (SA)Methyl Salicylate (MeSA)Creates the mobile SAR signal in infected tissue. nih.govnih.gov
SABP2 Salicylic Acid-Binding Protein 2TobaccoMethyl Salicylate (MeSA)Salicylic Acid (SA)Converts mobile signal back to active hormone in systemic tissue. pnas.orgnih.govnih.gov
SlMES Solanum lycopersicum Methyl EsteraseTomatoMethyl Salicylate (MeSA)Salicylic Acid (SA)Converts MeSA to SA in tomato fruit. nih.govoup.com

Structure-Activity Relationships (SAR) in Biological Contexts

The biological effects of salicylates, a class of compounds featuring a salicylic acid structure, are intrinsically linked to their chemical form. Structure-Activity Relationship (SAR) studies analyze how modifications to the core molecule influence its pharmacological or biological properties. blogspot.com For salicylic acid, key modifications include substitutions on the phenol (B47542) ring and, critically, alterations to the carboxylic acid group, such as esterification. blogspot.compharmacy180.com

Alkylation, the process of adding an alkyl group, to form an ester like this compound, is a significant chemical modification that can profoundly alter biological activity. The esterification of salicylic acid's carboxylic acid group can result in derivatives with different stabilities and pharmacokinetic profiles. blogspot.com For instance, converting salicylic acid to its esters can change its stability, with some esters demonstrating a longer half-life in the body. blogspot.com

The addition of an alkyl chain, such as the isoamyl group in this compound, increases the molecule's lipophilicity (its ability to dissolve in fats and lipids). blogspot.com This change can influence its absorption, distribution, metabolism, and excretion within an organism. Specifically, increased lipophilicity can enhance skin penetration, a principle utilized in topical formulations of other salicylate esters like methyl salicylate. blogspot.com While the primary active component is often considered the salicylate anion, modifying the carboxylic acid group through alkylation can alter potency and even the nature of the biological effect. pharmacy180.com For example, converting the carboxylic acid to an amide (salicylamide) retains analgesic properties but eliminates anti-inflammatory action, highlighting the critical role of this functional group. pharmacy180.com

In the context of plant biology, substitutions on the salicylic acid ring have been shown to affect its ability to induce systemic acquired resistance (SAR), a plant's defense mechanism. researchgate.net Generally, modifications to the 2-hydroxyl group or substitutions at the 4-position of the ring tend to reduce or eliminate this activity. researchgate.net This demonstrates that even subtle structural changes can have significant downstream biological consequences.

Structural Modification Observed Effect on Biological Activity Reference
Esterification of Carboxylic AcidCan increase stability and half-life; alters lipophilicity. blogspot.com
Increased Alkyl Chain LengthIncreases lipophilicity, potentially increasing duration of action. blogspot.com
Conversion to AmideRetains analgesic action but loses anti-inflammatory properties. pharmacy180.com
Substitution on Phenolic RingAddition of electron-withdrawing groups can increase analgesic and anti-inflammatory potency. blogspot.com

A primary mechanism of action for many salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. ijrpr.com There are two main isoforms, COX-1 and COX-2. nih.gov The parent compound, salicylic acid, has a complex and debated relationship with these enzymes. Some research indicates that sodium salicylate can act as a weak, competitive inhibitor of COX-2 in intact cell systems, though it is easily displaced by the enzyme's natural substrate, arachidonic acid. multiscreensite.com However, other studies using different experimental setups report that salicylic acid is a poor inhibitor of both COX-1 and COX-2 in vitro, suggesting that its anti-inflammatory effects may arise from its metabolites rather than the parent compound itself. researchgate.netnih.gov For example, the salicylate metabolite gentisic acid has been shown to significantly suppress the production of prostaglandin (B15479496) E2, a key inflammatory mediator produced by COX-2. nih.gov

Biomarker Potential in Biological Systems

A biomarker of food intake (BFI) is a compound that can be measured in biological samples (like blood or urine) to provide an objective assessment of the consumption of specific foods or food groups. nih.gov

Detection in Biological Fluids and Tissues

The detection of salicylates in biological fluids is well-established. nih.gov Following topical application of a methyl salicylate formulation, significant levels of salicylate were detected in the dermis and subcutaneous tissue of human volunteers. nih.gov In vitro studies using human liver S9 fractions have demonstrated that salicylate esters, including this compound, are hydrolyzed to form salicylic acid, which can then be detected and quantified using methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov Furthermore, this compound is listed in the Human Metabolome Database (HMDB), indicating it has been detected in human biospecimens. nih.gov

Metabolomic Studies and Endogenous Production

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com This approach is used to identify and quantify the complete set of metabolites in a biological sample, providing a functional snapshot of cellular processes.

Salicylic acid is a well-known phytohormone, a signaling molecule produced by plants to regulate growth and, notably, to mediate defense responses against pathogens. mdpi.comresearchgate.net this compound itself has been reported to be naturally present in a number of plant species, including Plumeria rubra (Frangipani), Solanum lycopersicum (Tomato), and Vanilla planifolia (Vanilla). nih.gov One study suggests that plants may use this compound as a pheromone to warn nearby plants about pathogens. researchgate.net The presence of salicylic acid and its derivatives in plants is a key aspect of their defense system against pathogens and environmental stress. fedup.com.au

This compound as a Potential Food Consumption Biomarker

The presence of salicylate esters in various plants forms the basis for their potential use as biomarkers for food consumption. fedup.com.au Salicylates are found in many fruits, vegetables, herbs, and spices. nih.gov When these foods are consumed, the salicylates are absorbed and can be detected in the body. nih.gov For example, studies have shown that individuals consuming a vegetarian diet have significantly higher levels of salicylic acid in their serum and urine compared to non-vegetarians, with concentrations that can overlap with those seen in individuals taking low-dose aspirin (B1665792). nih.gov

Given that this compound is a known natural constituent of specific plants like tomatoes nih.gov, its detection in human biological fluids could serve as a specific biomarker for the intake of those foods. An untargeted metabolomics approach could help identify unique dietary biomarkers that, either alone or as part of a panel, could be used to objectively assess the intake of certain plant-based foods. nih.gov The hydrolysis of ingested this compound to salicylic acid in the body means that measuring both the ester and its primary metabolite could provide a more complete picture of dietary intake. nih.gov

Emerging Research Areas and Future Directions

Green Chemistry Approaches in Isoamyl Salicylate (B1505791) Synthesis

The traditional synthesis of isoamyl salicylate via Fischer-Speier esterification typically relies on corrosive and non-reusable liquid acid catalysts like concentrated sulfuric acid. sci-int.com This method poses challenges related to equipment corrosion, catalyst recovery, and significant wastewater generation during neutralization. google.com Green chemistry principles are being applied to develop more sustainable and environmentally benign synthesis routes.

A primary focus of green synthesis is the replacement of homogeneous liquid acids with heterogeneous solid acid catalysts. These catalysts are advantageous due to their ease of separation from the product mixture, potential for regeneration and reuse, and non-corrosive nature. google.comgoogle.com

Several types of solid acid catalysts have been investigated for the synthesis of salicylates, demonstrating high efficacy.

Mesoporous Molecular Sieve Solid Superacids: One promising approach involves using a mesoporous molecular sieve (like MCM-41) loaded with titanium dioxide (TiO₂) and then treated with sulfuric acid to create a solid superacid. google.com This catalyst exhibits high activity, with yields of this compound reaching over 93%. Crucially, it can be reused more than 10 times with only a very small reduction in catalytic activity. google.com

Mesoporous Titania Superacids: Similarly, mesoporous titania-based solid superacids have been shown to be effective catalysts for this esterification. Research indicates that under optimal conditions, these catalysts can achieve product yields as high as 94.6%. researchgate.netdntb.gov.ua

Other Solid Acids: Other solid acids like zeolites (H-beta, H-Y, H-ZSM-5), nano-crystalline sulfated zirconia, and montmorillonite clay have proven effective in related esterification and acetylation reactions of salicylic (B10762653) acid, indicating their potential for this compound synthesis. google.comgoogle.com

These solid catalysts operate under mild reaction conditions and offer a significant improvement over traditional methods. google.com

Catalyst TypeReusabilityCorrosivenessYield (%)Environmental Impact
Concentrated Sulfuric Acid (Traditional) NoHigh~95% sci-int.comHigh (Wastewater, equipment corrosion) google.com
Mesoporous Molecular Sieve (MCM-41/TiO₂-SO₄²⁻) High (>10 cycles) google.comLow google.com>93% google.comLow (Reduced waste, non-corrosive) google.com
Mesoporous Titania Superacid Yes researchgate.netLow~94.6% researchgate.netLow (Reduced waste, non-corrosive) researchgate.net

The adoption of green catalysts directly addresses the environmental shortcomings of conventional synthesis. The traditional method using concentrated sulfuric acid requires a neutralization step, typically with a sodium carbonate solution, which generates a large volume of wastewater containing salts, thereby increasing the chemical oxygen demand of the effluent. google.comgoogle.com

Advanced Applications in Material Science and Biotechnology

Beyond its synthesis, research is exploring novel ways to utilize this compound by integrating it into advanced materials and producing it through biotechnological routes.

The high volatility of fragrance molecules like this compound means their scent dissipates quickly. bohrium.com To enhance the longevity of the fragrance in products, researchers are developing controlled-release systems. This involves incorporating the fragrance into a polymer-based carrier that releases it slowly over time. bohrium.comgoogle.com

Microencapsulation is a common technique where the fragrance oil is enclosed within a protective polymer shell. cosmeticsandtoiletries.com This shell protects the this compound from degradation and evaporation, releasing its content in response to specific triggers like friction, temperature, or a change in pH. researchgate.netnih.gov Patent literature explicitly mentions this compound as a fragrance ingredient suitable for such encapsulation in aminoplast-type microcapsules for application in consumer products. google.com

Another approach is the creation of emulsifier-free, permeable polymeric films that entrap fragrance molecules. The fragrance, including this compound, then evolves from the film into the surrounding environment through molecular diffusion in a sustained and controlled manner. google.com These functional materials could be used in textiles, air care products, and personal care items to provide a long-lasting and consistent scent experience.

The production of fine chemicals from renewable feedstocks is a cornerstone of modern biotechnology. A fully bio-based route to this compound is an active area of research, potentially involving two key steps:

Microbial Synthesis of Salicylic Acid: Salicylic acid, the key precursor, is a natural secondary metabolite in many organisms. nottingham.ac.uk Metabolic engineering has been successfully used to create microbial cell factories, primarily in Escherichia coli, that can produce salicylic acid from simple sugars like glucose. nih.govacs.org By introducing and optimizing biosynthetic pathways, such as those involving isochorismate synthase and isochorismate pyruvate (B1213749) lyase, significant titers of salicylic acid can be achieved through fermentation. nih.govnih.gov

Enzymatic Esterification: The final step, the esterification of bio-based salicylic acid with isoamyl alcohol (which can be obtained as a byproduct of fermentation, known as fusel oil), can be catalyzed by enzymes. Lipases are particularly effective biocatalysts for this type of reaction, offering high selectivity and operating under mild, environmentally friendly conditions. scilit.com This enzymatic approach avoids the harsh chemicals and high temperatures associated with traditional chemical synthesis.

Combining these two steps could lead to a completely renewable and sustainable "green" production pathway for this compound.

Computational Chemistry and Molecular Modeling

Computational tools are becoming indispensable in chemical research, offering insights that can accelerate discovery and optimization. For fragrance molecules like this compound, molecular modeling is being explored to understand and predict its properties. scilit.com

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational modeling technique used in the fragrance industry. nih.govacs.org QSAR models aim to establish a mathematical correlation between the chemical structure of a molecule and its biological activity or a specific physical property, such as odor. acs.orgresearchgate.net

In the context of this compound, a QSAR study would involve:

Calculating a set of molecular descriptors that numerically represent the molecule's structural, electronic, and physicochemical properties.

Correlating these descriptors with its known scent profile (e.g., floral, herbaceous, sweet). fraterworks.com

Building a predictive model that can then be used to screen new, hypothetical salicylate esters for desired fragrance characteristics before they are synthesized.

This approach saves considerable time and resources compared to traditional trial-and-error synthesis and sensory evaluation. acs.org By understanding the specific molecular features that give this compound its characteristic orchid-like scent, computational models can guide the design of novel fragrance molecules with tailored aroma profiles. acs.orgfraterworks.com

Interdisciplinary Research on Salicylate Signaling and Metabolism in Diverse Organisms

Salicylates are ubiquitous in nature and play diverse roles, from signaling molecules in plants to metabolically active compounds in animals. Salicylic acid (SA) is a critical phytohormone that regulates plant growth, defense responses against pathogens, and environmental stress. nih.govresearchgate.net When a plant is attacked by a pathogen, SA levels can increase significantly, activating systemic acquired resistance. nih.gov The volatile derivative methyl salicylate, an analog of this compound, is known to function in airborne signaling between plants to warn of pathogenic threats. nih.gov

In bacteria, salicylate biosynthesis is often linked to the production of siderophores, which are small molecules that chelate iron. nih.gov The metabolic pathways for SA synthesis in plants and bacteria are divergent, but they represent a fascinating area of comparative biochemistry. nih.gov

In humans, dietary salicylates from fruits and vegetables contribute to circulating levels in the body. researchgate.net Research has shown that fruit ingestion can increase plasma salicylate concentrations, which may modulate metabolic and inflammatory responses. researchgate.net At a molecular level, salicylates can directly activate AMP-activated protein kinase (AMPK), a key enzyme in regulating metabolism. nih.gov This activation can influence lipid metabolism by inhibiting fatty acid synthesis and promoting fatty acid oxidation. nih.gov This interdisciplinary research, spanning plant biology, microbiology, and human metabolism, is crucial for understanding the multifaceted roles of salicylates like this compound.

Development of Novel Analytical Techniques for Trace Detection

The accurate detection and quantification of this compound and its metabolites at trace levels are essential for research in environmental science, food chemistry, and metabolomics. A variety of analytical techniques have been reported for the estimation of salicylic acid and its derivatives. researchgate.net

Established methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy are effective for analyzing mixtures of salicylate esters. sciepub.com However, for trace detection in complex matrices like biological fluids or environmental samples, more sensitive and specific methods are required.

Recent advancements have focused on hyphenated mass spectrometric techniques. A high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for determining methyl salicylate in human plasma, with a quantification range as low as 1.75–50.0 ng/mL. coresta.org Similarly, Electrospray Ionization (ESI) tandem mass spectrometry coupled with liquid chromatography has been successfully used to detect and characterize salicylic acid conjugates in plant extracts. nih.gov The development of these sophisticated methods, including Ultra-Performance Liquid Chromatography (UPLC) and High-Resolution Mass Spectrometry (HRMS), is a key future direction that will enable more precise studies of the pharmacokinetics, metabolism, and environmental presence of this compound. tandfonline.com

Analytical TechniqueAbbreviationApplication for SalicylatesLimit of Quantification (Example)
Gas Chromatography-Flame Ionization DetectionGC-FIDQuantification of salicylate ester mixtures. sciepub.comNot specified for trace levels.
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSTrace detection of methyl salicylate in human plasma. coresta.org1.75 ng/mL coresta.org
Electrospray Ionization Tandem Mass SpectrometryESI-MS/MSDetection and characterization of SA conjugates in plant extracts. nih.govNot specified.
Ultra-Performance Liquid ChromatographyUPLCSeparation of salicylic acid and its impurities with high resolution. tandfonline.comNot specified.
Gas Chromatography-Mass SpectrometryGC-MSIdentification of volatile perfumery chemicals, including this compound. researchgate.netsci-int.comNot specified.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for isoamyl salicylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via esterification of salicylic acid with isoamyl alcohol, typically catalyzed by sulfuric acid or Lewis acids. Key variables include:

  • Catalyst type : Acidic catalysts (e.g., H₂SO₄) enhance reaction rates but may cause side reactions like dehydration of isoamyl alcohol.
  • Temperature : Elevated temperatures (80–120°C) improve kinetics but risk thermal degradation of the ester.
  • Molar ratios : Excess isoamyl alcohol (1.5:1 molar ratio to salicylic acid) drives equilibrium toward ester formation .
  • Purification : Vacuum distillation or liquid-liquid extraction minimizes by-products. Comparative studies with shorter-chain esters (e.g., methyl salicylate) suggest longer alkyl chains (isoamyl) reduce volatility, simplifying isolation .

Q. How can this compound’s structure be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H NMR peaks at δ 6.6–8.1 ppm (aromatic protons) and δ 4.1–4.3 ppm (ester –OCH₂– group) confirm the salicylate backbone.
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 208 for this compound) and fragmentation patterns differentiate it from analogs like methyl or ethyl salicylate .
  • FTIR : Absorption bands at ~1680 cm⁻¹ (ester C=O stretch) and 3300 cm⁻¹ (phenolic –OH, if unreacted salicylic acid remains) .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects, and how do they compare to other salicylates?

  • Methodological Answer : Salicylates broadly inhibit NF-κB signaling by stabilizing IκBα, preventing nuclear translocation of NF-κB . For this compound:

  • In vitro assays : Use transfected HEK293T cells with NF-κB luciferase reporters to quantify inhibition potency vs. sodium salicylate or aspirin .
  • Kinase profiling : Screen this compound against MAPK/ERK pathways (e.g., p38, JNK) to identify off-target effects, as seen with salicylate analogs .
  • Structural modeling : Compare isoamyl’s lipophilicity to shorter-chain esters, which may enhance membrane permeability and intracellular target engagement .

Q. How can contradictory data on salicylate toxicity (e.g., therapeutic vs. pro-hemorrhagic effects) be resolved in this compound studies?

  • Methodological Answer :

  • Dose-response studies : Establish thresholds for toxicity (e.g., mitochondrial uncoupling, COX-1 inhibition) using in vitro hepatocyte or platelet models .
  • Metabolite profiling : Quantify hydrolyzed salicylic acid in plasma via HPLC-MS, as ester side chains (isoamyl vs. methyl) alter hydrolysis rates and systemic exposure .
  • In silico modeling : Predict this compound’s binding affinity to serum proteins (e.g., albumin) to assess bioavailability and tissue distribution .

Q. What experimental approaches are suitable for assessing this compound’s environmental persistence and ecological impact?

  • Methodological Answer :

  • Biodegradation assays : Incubate this compound with soil or aquatic microbial consortia, tracking degradation via GC-MS and toxicity via algal growth inhibition tests .
  • Vapor-liquid equilibrium (VLE) studies : Model this compound’s atmospheric partitioning using Wilson or NRTL equations, as done for methyl salicylate .
  • Ecotoxicity screens : Evaluate effects on non-target organisms (e.g., Daphnia magna) using OECD guidelines, comparing results to structurally similar esters .

Methodological Considerations for Data Interpretation

Q. How can researchers address variability in this compound’s pharmacological data across cell lines or animal models?

  • Strategy :

  • Standardize protocols : Use identical cell passage numbers, serum-free media during treatment, and controlled this compound solubilization (e.g., DMSO vs. ethanol) .
  • Control for ester hydrolysis : Co-administer esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to isolate effects of the intact ester vs. salicylic acid .
  • Cross-species validation : Compare pharmacokinetic parameters (e.g., Cmax, t½) in rodents vs. human primary hepatocytes to identify species-specific metabolism .

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?

  • Recommendations :

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values for anti-inflammatory or cytotoxic effects .
  • Multivariate analysis : Use PCA or hierarchical clustering to disentangle confounding variables (e.g., batch effects in synthesis) from biological responses .
  • Meta-analysis : Aggregate data from multiple salicylate studies to identify structure-activity relationships (SARs) for isoamyl’s alkyl chain .

Tables for Key Data Comparison

Table 1 : Comparative Physicochemical Properties of Salicylate Esters

PropertyMethyl SalicylateThis compoundSodium Salicylate
LogP (lipophilicity)2.363.81-0.52
Vapor Pressure (kPa)0.120.03N/A
Hydrolysis Half-life*4.2 h18.7 hN/A
*In human plasma, pH 7.4 .

Table 2 : Experimental Models for this compound Research

ApplicationModel SystemKey EndpointReference
Anti-inflammatoryRAW264.7 macrophagesTNF-α inhibition (ELISA)
Cutaneous AbsorptionEx vivo human skinPermeability coefficient (Kp)
Environmental FateActivated sludgeBiodegradation (% COD removal)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoamyl salicylate
Reactant of Route 2
Reactant of Route 2
Isoamyl salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.